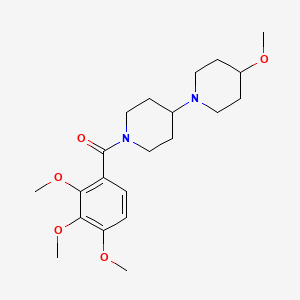

4-Methoxy-1'-(2,3,4-trimethoxybenzoyl)-1,4'-bipiperidine

Description

Properties

IUPAC Name |

[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]-(2,3,4-trimethoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N2O5/c1-25-16-9-13-22(14-10-16)15-7-11-23(12-8-15)21(24)17-5-6-18(26-2)20(28-4)19(17)27-3/h5-6,15-16H,7-14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKXQCDANGBHHNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2CCN(CC2)C(=O)C3=C(C(=C(C=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-1’-(2,3,4-trimethoxybenzoyl)-1,4’-bipiperidine typically involves multi-step organic reactions. The process begins with the preparation of the bipiperidine core, followed by the introduction of the methoxy and trimethoxybenzoyl groups through specific reactions such as nucleophilic substitution and esterification. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. The use of advanced analytical methods, such as high-performance liquid chromatography (HPLC), ensures the quality control of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-1’-(2,3,4-trimethoxybenzoyl)-1,4’-bipiperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used For example, oxidation may yield ketones, while reduction can produce alcohols or amines

Scientific Research Applications

4-Methoxy-1’-(2,3,4-trimethoxybenzoyl)-1,4’-bipiperidine has a wide range of scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 4-Methoxy-1’-(2,3,4-trimethoxybenzoyl)-1,4’-bipiperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Bipiperidine Derivatives

Core Bipiperidine Derivatives

1,4'-Bipiperidine (Parent Compound)

- Structure : Two piperidine rings connected via a single bond (C10H20N2; MW 168.28 g/mol) .

- Role : Serves as a scaffold for bioactive molecules. Substituents on the nitrogen or carbon atoms dictate target specificity and potency.

- Comparison : The target compound introduces methoxy and benzoyl groups, enhancing steric bulk and electronic effects compared to the unmodified parent .

Antipsychotic Agents: Pipamperone

- Structure : 1'-[4-(4-Fluorophenyl)-4-oxobutyl]-1,4'-bipiperidine-4'-carboxamide .

- Key Features :

- Carboxamide group at 4'-position.

- Fluorophenylbutyl chain for dopamine receptor antagonism.

- dopamine receptors). The methoxy groups may enhance metabolic stability compared to pipamperone’s alkyl chain .

Anticancer Agents: Irinotecan Hydrochloride

- Structure : [1,4'-Bipiperidine]-1'-carboxylic acid ester linked to a camptothecin analog .

- Key Features :

- Carboxylic acid ester enables hydrolysis to active metabolite SN-36.

- Topoisomerase I inhibition mechanism.

- Comparison: The target compound’s benzoyl group lacks the ester functionality critical for irinotecan’s prodrug activation. Trimethoxy substitution may confer DNA intercalation or tubulin-binding properties, diverging from topoisomerase targeting .

Metal Complex Ligands: Pd(II) Complexes

- Structures : Binuclear Pd complexes with 1,4'-bipiperidine ligands (e.g., Pd(BHEP)-1,4-bipiperidine) .

- Key Features: Stability influenced by hydrogen bonding and donor atoms (N vs. S).

- Comparison: The target compound’s methoxy and benzoyl groups could enhance ligand stability via π-π stacking or hydrogen bonding, similar to Pd(BHEP) complexes. However, the absence of sulfur donors (cf. Pd(MME) complexes) may reduce labilization effects .

Metabolic Derivatives: [1,4'-Bipiperidine]-1'-Carboxylic Acid

Data Tables

Table 1: Structural and Functional Comparison of Bipiperidine Derivatives

| Compound | Substituents | Molecular Weight (g/mol) | Therapeutic Area | Key Features |

|---|---|---|---|---|

| Target Compound | 4-Methoxy, 2,3,4-trimethoxybenzoyl | ~479.5* | Drug discovery (potential) | Lipophilic, electron-rich aromatic |

| Pipamperone | 4'-Carboxamide, fluorophenylbutyl | 423.51 | Antipsychotic | Dopamine antagonism |

| Irinotecan | 1'-Carboxylic acid ester | 677.18 (trihydrate) | Anticancer | Topoisomerase I inhibition |

| 1,4'-Bipiperidine (Parent) | None | 168.28 | Scaffold | Baseline for derivatization |

*Estimated based on structural formula.

Table 2: Stability and Fragmentation Patterns (Mass Spectrometry)

Key Research Findings

Q & A

Q. What are the standard synthetic routes for 4-Methoxy-1'-(2,3,4-trimethoxybenzoyl)-1,4'-bipiperidine, and how can yield be optimized?

The synthesis typically involves multi-step reactions starting from commercially available precursors. Key steps include acylation of the bipiperidine core with 2,3,4-trimethoxybenzoyl chloride under basic conditions (e.g., triethylamine) to ensure efficient coupling. Optimization strategies include:

- Temperature control : Maintaining 0–5°C during acylation to minimize side reactions.

- Solvent selection : Using aprotic solvents like dichloromethane for improved solubility of intermediates.

- Catalyst use : Palladium on carbon for selective reductions of nitro or benzyl-protecting groups. Scale-up requires continuous flow reactors and automated systems to ensure reproducibility and high yield (>75%) .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

- NMR spectroscopy : 1H/13C NMR confirms the bipiperidine backbone and substitution patterns (e.g., methoxy groups at 2,3,4-positions).

- HPLC : Purity assessment (>95% by area at 254 nm) using reverse-phase columns with acetonitrile/water gradients.

- Elemental analysis : Validates empirical formula (e.g., C, H, N content within 0.4% of theoretical values). Discrepancies may indicate residual solvents or byproducts .

Q. How can researchers assess the compound’s biological activity in preliminary assays?

- Receptor binding assays : Screen for affinity against GPCRs or ion channels due to structural similarity to neuroactive bipiperidines.

- Cellular viability tests : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity.

- Enzyme inhibition studies : Test against kinases or phosphatases using fluorogenic substrates. Dose-response curves (IC50) guide further optimization .

Advanced Research Questions

Q. What experimental design principles apply to optimizing reaction conditions for scale-up?

Employ factorial design to evaluate interactions between variables (e.g., temperature, catalyst loading, solvent ratio). For example:

- Central Composite Design (CCD) : Models non-linear relationships to identify optimal conditions (e.g., 60°C, 1.2 eq. acyl chloride).

- Response Surface Methodology (RSM) : Maximizes yield while minimizing impurities. Statistical software (e.g., JMP, Design-Expert) analyzes data and predicts robustness .

Q. How should researchers resolve contradictions in spectroscopic and elemental analysis data?

Discrepancies between NMR peak integration and elemental analysis (e.g., N% deviation) may arise from:

- Hydrate formation : Characterize via Karl Fischer titration or TGA.

- Co-crystallized salts : Use ion chromatography or mass spectrometry.

- Byproduct interference : Purify via recrystallization (n-hexane/EtOAc) and re-analyze. Document batch-specific variations in supplementary data .

Q. What strategies improve purification of this hydrophobic bipiperidine derivative?

- Column chromatography : Employ gradient elution (hexane → ethyl acetate) with silica gel to separate non-polar byproducts.

- Crystallization : Use mixed solvents (e.g., methanol/dichloromethane) to enhance crystal formation.

- Centrifugal partitioning : Effective for gram-scale purification with recovery rates >85% .

Q. How can researchers identify the primary pharmacological targets of this compound?

- Affinity chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates.

- DARTS (Drug Affinity Responsive Target Stability) : Proteolytic resistance assays reveal stabilized target proteins.

- Molecular docking : Screen against homology models of suspected targets (e.g., serotonin receptors) using AutoDock Vina .

Methodological Notes

- Controlled experiments : Always include negative controls (e.g., unacylated bipiperidine) in bioassays to isolate target effects.

- Data validation : Cross-validate HPLC purity with LC-MS to detect low-abundance impurities (<1%) .

- Ethical compliance : Follow TCI America’s safety protocols (e.g., PPE, fume hood use) during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.